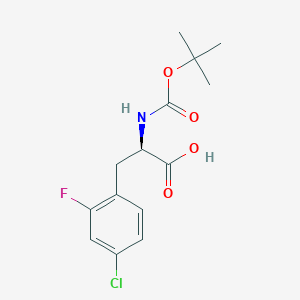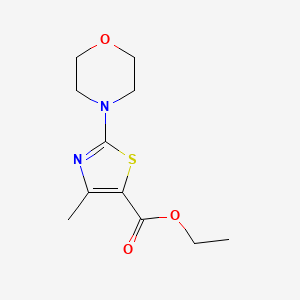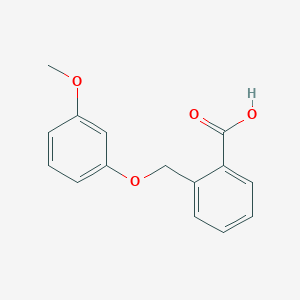
Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylpiperazine derivatives, which have been found to have various biological activities. DSP-4 has been extensively studied for its effects on the central nervous system, particularly on the noradrenergic system.
科学的研究の応用
Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate has been used extensively in scientific research as a tool to investigate the role of the noradrenergic system in various physiological and pathological conditions. It has been shown to selectively deplete noradrenergic neurons in the brain, leading to a decrease in norepinephrine levels. This has been used to study the effects of noradrenergic signaling on behavior, cognition, stress, and various neuropsychiatric disorders such as depression, anxiety, and schizophrenia.
作用機序
The mechanism of action of Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate involves its selective toxicity towards noradrenergic neurons. This compound is taken up by noradrenergic neurons via the norepinephrine transporter, where it is then metabolized into a reactive intermediate that selectively damages the neurons. This results in a decrease in norepinephrine levels, which can lead to various physiological and behavioral changes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease norepinephrine levels in the brain, which can lead to changes in behavior, cognition, and stress response. It has also been shown to affect various other neurotransmitters, such as dopamine and serotonin, and to have effects on cardiovascular and immune function.
実験室実験の利点と制限
Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate has several advantages for lab experiments, such as its selectivity towards noradrenergic neurons, its ability to induce long-lasting effects, and its relatively low toxicity. However, there are also some limitations to its use, such as the potential for off-target effects, the need for careful dosing and timing, and the difficulty of interpreting results due to the complex interactions between different neurotransmitter systems.
将来の方向性
There are several future directions for research on Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate. One area of interest is the role of the noradrenergic system in various neuropsychiatric disorders, such as depression, anxiety, and PTSD. Another area of interest is the interactions between the noradrenergic system and other neurotransmitter systems, such as dopamine and serotonin. Additionally, there is a need for further development of more selective and potent noradrenergic toxins that can be used to study the noradrenergic system with greater precision.
合成法
Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate can be synthesized by reacting 2,4-dichlorobenzene with piperazine and then treating the resulting compound with ethyl chloroformate and sodium hydride. The yield of this compound is typically around 50%, and the purity can be increased by recrystallization.
特性
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-2-21-13(18)16-5-7-17(8-6-16)22(19,20)12-4-3-10(14)9-11(12)15/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJYWNYRLCDKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-(2-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2513883.png)
![6-(3-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2513886.png)

![dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B2513889.png)
![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2513890.png)

![2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid](/img/structure/B2513892.png)
![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2513893.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2513895.png)



![1-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2513904.png)